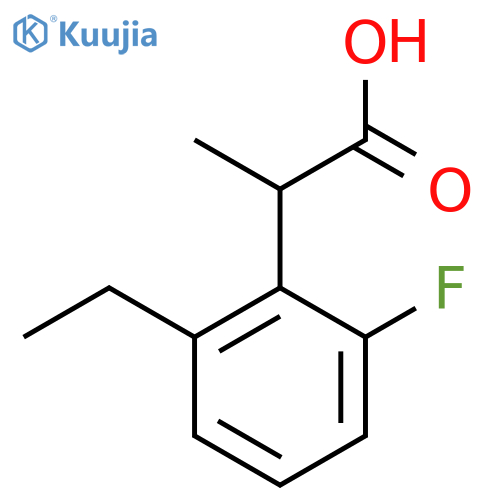Cas no 1806688-88-9 (2-Ethyl-6-fluorophenylpropanoic acid)

1806688-88-9 structure
商品名:2-Ethyl-6-fluorophenylpropanoic acid
CAS番号:1806688-88-9
MF:C11H13FO2
メガワット:196.218127012253
CID:4938229
2-Ethyl-6-fluorophenylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Ethyl-6-fluorophenylpropanoic acid
-
- インチ: 1S/C11H13FO2/c1-3-8-5-4-6-9(12)10(8)7(2)11(13)14/h4-7H,3H2,1-2H3,(H,13,14)
- InChIKey: ZXBIWDLHQUKIKE-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(CC)=C1C(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 196.08995782 g/mol
- どういたいしつりょう: 196.08995782 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 196.22
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 37.3
2-Ethyl-6-fluorophenylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015031448-250mg |
2-Ethyl-6-fluorophenylpropanoic acid |
1806688-88-9 | 97% | 250mg |
484.80 USD | 2021-06-17 | |
| Alichem | A015031448-500mg |
2-Ethyl-6-fluorophenylpropanoic acid |
1806688-88-9 | 97% | 500mg |
863.90 USD | 2021-06-17 | |
| Alichem | A015031448-1g |
2-Ethyl-6-fluorophenylpropanoic acid |
1806688-88-9 | 97% | 1g |
1,564.50 USD | 2021-06-17 |
2-Ethyl-6-fluorophenylpropanoic acid 関連文献
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
1806688-88-9 (2-Ethyl-6-fluorophenylpropanoic acid) 関連製品
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
